Cas no 107535-74-0 (2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride)

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride with significant utility in synthetic organic chemistry. Its highly electron-deficient aromatic ring, conferred by the tetrafluoro substitution, enhances reactivity in nucleophilic acyl substitution reactions, making it a valuable intermediate for constructing complex fluorinated compounds. The para-methoxy group further modulates electronic properties, allowing fine-tuned reactivity in coupling or derivatization processes. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where fluorinated motifs improve metabolic stability and bioavailability. Its stability under anhydrous conditions ensures reliable handling, though moisture-sensitive storage is required. The combination of fluorine substitution and methoxy functionality offers a versatile scaffold for advanced synthetic applications.
2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride structure
107535-74-0 structure
Product Name:2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride
CAS No:107535-74-0
MF:C8H3ClF4O2
MW:242.554835557938
CID:3586677
PubChem ID:4771139
Update Time:2025-05-20

2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 2,3,5,6-tetrafluoro-4-methoxy-
    • 4-methoxy-2,3,5,6-tetrafluorobenzoyl chloride
    • 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride
    • SCHEMBL10339638
    • AKOS000297026
    • 107535-74-0
    • '2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride'
    • F9994-0676
    • Inchi: 1S/C8H3ClF4O2/c1-15-7-5(12)3(10)2(8(9)14)4(11)6(7)13/h1H3
    • InChI Key: OCVNPJKHUJNLQD-UHFFFAOYSA-N
    • SMILES: C(Cl)(=O)C1=C(F)C(F)=C(OC)C(F)=C1F

Computed Properties

  • Exact Mass: 241.9757697Da
  • Monoisotopic Mass: 241.9757697Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T207391-100mg
2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride
107535-74-0
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$ 910.00 2022-06-02
TRC
T207391-500mg
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$ 3450.00 2022-06-02
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$ 5305.00 2022-06-02
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F9994-0676-0.5g
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F9994-0676-1g
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Additional information on 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride

2,3,5,6-Tetrafluoro-4-methoxybenzoyl Chloride (CAS No. 107535-74-0): A Comprehensive Overview

The compound 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride, identified by the CAS registry number 107535-74-0, is a highly fluorinated aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoyl chloride moiety substituted with four fluorine atoms and a methoxy group. The presence of multiple fluorine atoms imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and material science.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials development. The benzoyl chloride functional group in this compound is particularly reactive, making it a versatile building block for synthesizing more complex molecules. Researchers have explored its potential in creating advanced materials with tailored electronic and optical properties. For instance, the integration of fluorine atoms into aromatic systems has been shown to enhance stability and improve the solubility of resulting compounds.

The synthesis of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the fluorination of an aromatic ring followed by the introduction of the methoxy group and subsequent conversion to the benzoyl chloride derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.

In terms of applications, this compound has found significant use in the development of high-performance polymers and coatings. Its ability to undergo various condensation reactions makes it ideal for creating cross-linked polymer networks with enhanced mechanical and thermal properties. Additionally, its role as an intermediate in pharmaceutical chemistry has been explored, particularly in the synthesis of bioactive molecules with specific pharmacokinetic profiles.

The chemical stability of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride is another area of interest for researchers. Studies have demonstrated that the presence of multiple fluorine atoms significantly improves resistance to hydrolysis and oxidation compared to non-fluorinated analogs. This property makes it suitable for use in harsh chemical environments or as a stabilizing agent in formulations requiring long-term shelf life.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on identifying biodegradation mechanisms under various conditions, providing insights into its persistence in natural systems. These findings are essential for developing sustainable practices in its production and disposal.

In conclusion, 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (CAS No. 107535-74-0) stands out as a critical intermediate in modern organic synthesis with diverse applications across multiple industries. Its unique chemical properties and reactivity continue to drive innovation in materials science and pharmaceutical development. As research progresses, further insights into its synthesis optimization and environmental behavior will undoubtedly expand its utility while ensuring responsible use.

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